Tandutinib

Catalog No.
S548053
CAS No.
387867-13-2
M.F
C31H42N6O4
M. Wt
562.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tandutinib

CAS Number

387867-13-2

Product Name

Tandutinib

IUPAC Name

4-[6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl]-N-(4-propan-2-yloxyphenyl)piperazine-1-carboxamide

Molecular Formula

C31H42N6O4

Molecular Weight

562.7 g/mol

InChI

InChI=1S/C31H42N6O4/c1-23(2)41-25-10-8-24(9-11-25)34-31(38)37-17-15-36(16-18-37)30-26-20-28(39-3)29(21-27(26)32-22-33-30)40-19-7-14-35-12-5-4-6-13-35/h8-11,20-23H,4-7,12-19H2,1-3H3,(H,34,38)

InChI Key

UXXQOJXBIDBUAC-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

4-(6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl)piperazine-1-carboxylic acid (4-isopropoxyphenyl)amide, CT 53518, CT-53518, CT53518, MLN 518, MLN-518, MLN518, tandutinib

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCCC5

The exact mass of the compound Tandutinib is 562.32675 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759851. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tandutinib (CAS: 387867-13-2), also known as MLN518 or CT53518, is a highly selective, orally bioavailable quinazoline-based inhibitor targeting Type III receptor tyrosine kinases (RTKs), specifically FLT3, PDGFRβ, and c-Kit . Unlike broader-spectrum first-generation kinase inhibitors, Tandutinib was rationally designed to isolate Type III RTK signaling, making it a critical pharmacological tool for acute myeloid leukemia (AML) and oncology research [1]. For procurement professionals and lead scientists, its value lies in its clean off-target profile—avoiding interference with VEGFR, EGFR, or PKC—combined with its favorable aqueous solubility as a hydrochloride salt, which streamlines in vivo formulation and reduces the need for harsh excipients.

Substituting Tandutinib with other first-generation multi-kinase inhibitors, such as Midostaurin or Sunitinib, introduces significant experimental confounding due to off-target activity [1]. Broad-spectrum alternatives heavily inhibit parallel pathways, including VEGFR, PKC, and Src, which can mask the specific phenotypic effects of FLT3/PDGFR inhibition and induce off-target cytotoxicity in cell-based assays [1]. Furthermore, many alternative TKIs are highly lipophilic and practically insoluble in water, necessitating complex, potentially toxic vehicle formulations (e.g., high concentrations of DMSO or Cremophor) for in vivo dosing. Tandutinib’s strict selectivity for Type III RTKs and its inherent water solubility (2.0 mg/mL) ensure reproducible, pathway-specific data without formulation-induced artifacts .

Strict Type III RTK Selectivity vs. Broad-Spectrum Kinases

Tandutinib demonstrates highly specific inhibition of Type III RTKs, with IC50 values of 170 nM, 200 nM, and 220 nM for c-Kit, PDGFRβ, and FLT3, respectively. In stark contrast to broad-spectrum multi-kinase inhibitors that often confound phenotypic assays and reduce reproducibility, Tandutinib exhibits an IC50 > 30 μM against a wide panel of other kinases, including KDR (VEGFR2), EGFR, FGFR, Src, and PKC . This >100-fold selectivity window ensures that observed cellular responses are strictly reproducible and driven by Type III RTK inhibition rather than off-target anti-angiogenic or broad-cytotoxic effects.

Evidence DimensionOff-target kinase inhibition (IC50)
Target Compound DataIC50 > 30 μM (KDR, EGFR, PKC, Src)
Comparator Or BaselinePrimary targets (c-Kit, PDGFRβ, FLT3) at IC50 170-220 nM
Quantified Difference>100-fold selectivity window for Type III RTKs over off-target kinases
ConditionsIn vitro kinase autophosphorylation assays (CHO cells / isolated kinases)

Essential for isolating specific FLT3/PDGFR-driven pathways without confounding interference from VEGFR or PKC inhibition.

Selective Anti-Proliferative Potency Against FLT3-ITD Mutants

In cellular assays, Tandutinib potently inhibits IL-3-independent cell growth and FLT3-ITD autophosphorylation in Ba/F3 cells with an IC50 of 10–100 nM [1]. Crucially, when tested on primary human AML blasts, Tandutinib at 100–500 nM significantly inhibited the proliferation of cells harboring FLT3-ITD mutations while displaying only minor, non-significant effects on the proliferation of AML cells expressing wild-type (WT) FLT3 [2]. This differential sensitivity provides researchers with a highly targeted tool for mutant-specific leukemia modeling.

Evidence DimensionCellular proliferation inhibition
Target Compound DataSignificant inhibition at 100–500 nM in FLT3-ITD AML cells
Comparator Or BaselineWild-type (WT) FLT3 AML cells
Quantified DifferenceSelective growth inhibition of mutant cells with minimal effect on wild-type cells at 500 nM
ConditionsPrimary human AML blasts, 72-96 hour incubation (XTT assay)

Allows buyers to procure a compound that selectively targets mutant-driven leukemic proliferation without indiscriminately killing wild-type hematopoietic cells.

Aqueous Solubility for Streamlined In Vivo Formulation

A major procurement hurdle for many kinase inhibitors is their extreme lipophilicity, which necessitates complex, biologically active vehicles like Cremophor or high-concentration DMSO. Tandutinib, supplied as a hydrochloride salt, overcomes this formulation bottleneck with a documented aqueous solubility of 2.0 mg/mL in water, yielding a clear solution . This favorable physicochemical property allows for straightforward, solvent-free aqueous formulations for oral gavage or intravenous administration in murine xenograft models, minimizing vehicle-induced toxicity and ensuring high reproducibility in in vivo workflows .

Evidence DimensionAqueous Solubility
Target Compound Data2.0 mg/mL in H2O (clear solution)
Comparator Or BaselineHighly lipophilic standard kinase inhibitors (requiring DMSO/Cremophor)
Quantified DifferenceSufficient aqueous solubility for direct in vivo dosing without harsh excipients
ConditionsStandard laboratory conditions (H2O, 2-8°C storage)

Simplifies in vivo dosing protocols and eliminates excipient-driven confounding variables in animal models.

Non-Cytotoxic Reversal of MRP7-Mediated Multidrug Resistance

Beyond its primary role as an RTK inhibitor, Tandutinib serves as a potent inhibitor of the multidrug resistance protein 7 (MRP7/ABCC10) efflux pump. At a concentration of 10 μM, Tandutinib significantly sensitizes MRP7-transfected HEK293 cells to paclitaxel by increasing intracellular drug accumulation [1]. Importantly, Tandutinib exhibits an IC50 > 30 μM in these cells, meaning it achieves this efflux inhibition without inducing inherent cytotoxicity [1]. This dual functionality makes it a valuable reagent for MDR reversal assays.

Evidence DimensionMRP7-mediated paclitaxel sensitization vs. inherent cytotoxicity
Target Compound DataEffective efflux inhibition at 10 μM; inherent IC50 > 30 μM
Comparator Or BaselinePaclitaxel alone (high IC50 due to active efflux)
Quantified DifferenceSignificant reduction in paclitaxel IC50 without Tandutinib-induced cell death
ConditionsHEK-MRP7 transfected cells, MTT assay

Opens a distinct procurement channel for researchers needing a non-toxic ABC transporter inhibitor for multidrug resistance studies.

FLT3-ITD Driven AML Xenograft Modeling

Tandutinib is a highly suitable material for in vivo studies requiring specific inhibition of FLT3-ITD without the off-target toxicity associated with broader TKIs. Its favorable aqueous solubility (2.0 mg/mL) allows for simple formulation, ensuring that observed anti-leukemic effects and survival extensions in murine models are strictly due to FLT3 inhibition rather than vehicle toxicity or off-target kinase suppression.

PDGFR/c-Kit Pathway Isolation in Solid Tumors

In oncology research focusing on colon cancer or glioblastoma, Tandutinib is procured to isolate the PDGFRβ and c-Kit signaling axes. Because it exhibits an IC50 > 30 μM against KDR (VEGFR2) and EGFR, it allows researchers to study tumor proliferation and signaling without inadvertently triggering anti-angiogenic effects, a common confounding factor when using multi-kinase inhibitors like Sunitinib .

Multidrug Resistance (MDR) Reversal Assays

Tandutinib is highly valuable as a pharmacological tool in specialized in vitro models studying ABC transporter-mediated drug resistance. Because it inhibits the MRP7 (ABCC10) efflux pump at 10 μM without causing inherent cytotoxicity, it can be co-administered with chemotherapeutics like paclitaxel to cleanly assess resistance reversal mechanisms without confounding the assay with inhibitor-induced cell death [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

562.32675384 Da

Monoisotopic Mass

562.32675384 Da

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E1IO3ICJ9A

Drug Indication

Investigated for use/treatment in leukemia (myeloid).

Pharmacology

MLN518 is a novel quinazoline-based small molecule inhibitor of the FLT3, KIT, and platelet-derived growth-factor receptor (PDGFR) tyrosine kinases with that has been shown to have great efficacy in murine models of FLT3 ITD-positive leukemia. Experiments with mice demonstrate that at effective concentrations, MLN518 has mild toxicity toward normal hematopoiesis for FLT3 ITD-positive leukemia. MLN518 has also been shown to preferentially inhibit the growth of blast colonies from FLT3 ITD-positive as compared to ITD-negative patients with AML, without significantly affecting colony formation by normal human progenitor cells.
Tandutinib is a piperazinyl quinazoline receptor tyrosine kinase inhibitor with antineoplastic activity. Tandutinib inhibits the autophosphorylation of FLT3 (FMS-Like Tyrosine kinase-3), c-KIT and PDGF (platelet-derived growth factor) receptor tyrosine kinases, thereby inhibiting cellular proliferation and inducing apoptosis.

Mechanism of Action

MLN518 inhibits tyrosine kinases; Specifically, it is selective for FLT3, KIT, and platelet-derived growth-factor receptor (PDGFR).

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
KIT (CD117) [HSA:3815] [KO:K05091]

Other CAS

387867-13-2

Wikipedia

MLN-518
Tandutini

Dates

Last modified: 08-15-2023
DeAngelo DJ, Stone RM, Heaney ML, Nimer SD, Paquette RL, Klisovic RB, Caligiuri MA, Cooper MR, Lecerf JM, Karol MD, Sheng S, Holford N, Curtin PT, Druker BJ, Heinrich MC: Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics. Blood. 2006 Dec 1;108(12):3674-81. Epub 2006 Aug 10. [PMID:16902153]
Kiyoi H: [The present status of, and problems with the development of FLT3 kinase inhibitors]. Rinsho Ketsueki. 2006 Apr;47(4):270-7. [PMID:16715961]
Kiyoi H: [Possibility of targeting FLT3 kinase for the treatment of leukemia]. Rinsho Ketsueki. 2005 Mar;46(3):187-97. [PMID:16447713]
Griswold IJ, Shen LJ, La Rosee P, Demehri S, Heinrich MC, Braziel RM, McGreevey L, Haley AD, Giese N, Druker BJ, Deininger MW: Effects of MLN518, a dual FLT3 and KIT inhibitor, on normal and malignant hematopoiesis. Blood. 2004 Nov 1;104(9):2912-8. Epub 2004 Jul 8. [PMID:15242881]
Brownlow N, Vaid M, Dibb NJ: Tandutinib inhibits FMS receptor signalling, and macrophage and osteoclast formation in vitro. Leukemia. 2008 Jul;22(7):1452-3. doi: 10.1038/sj.leu.2405085. Epub 2008 Jan 10. [PMID:18185521]

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